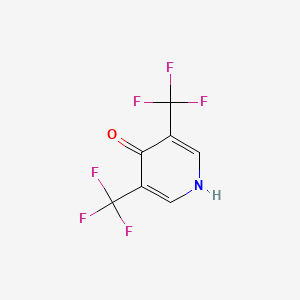
3,5-Bis(trifluoromethyl)-4-pyridinol
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)aniline is a compound that has a molecular weight of 229.12 and a linear formula of (CF3)2C6H3NH2 . It’s used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of similar compounds, such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .
Molecular Structure Analysis
While specific molecular structure analysis for 3,5-Bis(trifluoromethyl)-4-pyridinol was not found, similar compounds like 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been studied. These compounds are potent growth inhibitors of planktonic Gram-positive bacteria .
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks have been used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .
Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)aniline has a refractive index of n20/D 1.434 (lit.), a boiling point of 85°C/15mmHg (lit.), and a density of 1.467g/mL at 25°C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Bioactive Compounds :
- A study by Jha & Ramarao (2017) described the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids using a click chemistry approach. These compounds, derived from 3,5-Bis(trifluoromethyl)-4-pyridinol, exhibited potential as antibacterial and antifungal agents (Jha & Ramarao, 2017).
Use in Cross-Coupling Reactions and Structural Analysis :
- Research by Lechel et al. (2010) involved the preparation of pyridine-3,4-diols from trifluoromethyl-substituted derivatives. The crystal structure analysis and their use in palladium-catalyzed cross-coupling reactions were highlighted, demonstrating the compound's role in chemical synthesis and structural chemistry (Lechel et al., 2010).
Regioselective Reactions in Organic Chemistry :
- Porwisiak & Dmowski (1994) investigated the reactions of various trifluoromethyl substituted pyridines, including 3,5-bis(trifluoromethyl)pyridines, with alkyllithium reagents. Their findings provided insights into regioselective lithiation, which is crucial for creating functionalized organic compounds (Porwisiak & Dmowski, 1994).
Applications in Electropolymerization and Electrochemical Studies :
- A study by Krompiec et al. (2008) explored the synthesis and electropolymerization of 3,5-dithienylpyridines, including derivatives with 3,5-bis(trifluoromethyl)pyridine. They examined the electrochemical properties of these compounds, contributing to the field of polymer chemistry and materials science (Krompiec et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one are Gram-positive bacteria , including Enterococci and methicillin-resistant S. aureus (MRSA) . These menacing bacterial pathogens pose a significant threat to public health due to their resistance to many conventional antibiotics .
Mode of Action
The compound interacts with its targets by inhibiting their growth. Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria
Biochemical Pathways
It’s known that the compound inhibits the growth of gram-positive bacteria, suggesting it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The compound’s effectiveness against bacterial growth suggests it has sufficient bioavailability to reach its targets .
Result of Action
The primary result of the action of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one is the inhibition of bacterial growth. It has been found to be a potent growth inhibitor of planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . It’s also effective against MRSA persisters .
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NO/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXOMFALFZJLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



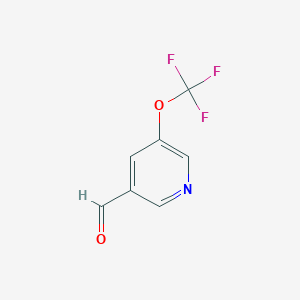
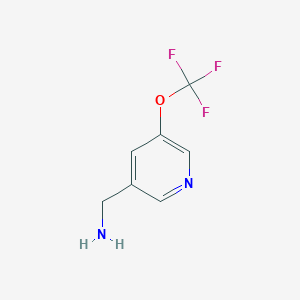
![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B3210124.png)
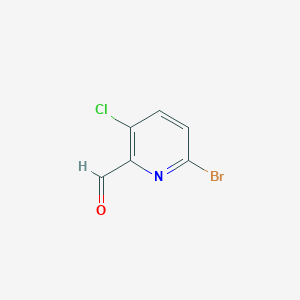

![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester](/img/structure/B3210144.png)
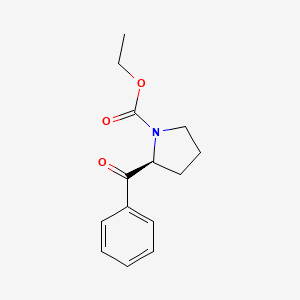
![2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B3210167.png)


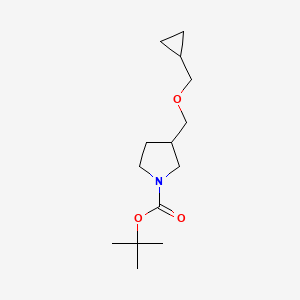
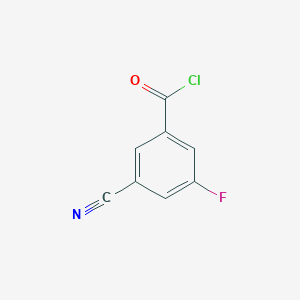
![pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3210222.png)
![Propanedioic acid, 2-[2-(methoxy-d3)phenoxy]-, 1,3-diethyl ester](/img/structure/B3210228.png)